Cas no 1544784-84-0 (4-methyl(propan-2-yl)aminobutane-1-thiol)

4-methyl(propan-2-yl)aminobutane-1-thiol 化学的及び物理的性質
名前と識別子
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- 4-methyl(propan-2-yl)aminobutane-1-thiol
- 1544784-84-0
- EN300-1846349
- AKOS018578988
- 4-[methyl(propan-2-yl)amino]butane-1-thiol
-
- インチ: 1S/C8H19NS/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3
- InChIKey: PZVVVPBOQYASGP-UHFFFAOYSA-N
- SMILES: SCCCCN(C)C(C)C
計算された属性
- 精确分子量: 161.12382078g/mol
- 同位素质量: 161.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 5
- 複雑さ: 73.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.2Ų
- XLogP3: 2.1
4-methyl(propan-2-yl)aminobutane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846349-2.5g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1846349-5.0g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1846349-10g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1846349-1g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1846349-1.0g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1846349-0.5g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1846349-0.1g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1846349-5g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1846349-0.25g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1846349-0.05g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.05g |
$707.0 | 2023-09-19 |
4-methyl(propan-2-yl)aminobutane-1-thiol 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
4-methyl(propan-2-yl)aminobutane-1-thiolに関する追加情報
Introduction to 4-methyl(propan-2-yl)aminobutane-1-thiol (CAS No. 1544784-84-0) and Its Emerging Applications in Chemical Biology
4-methyl(propan-2-yl)aminobutane-1-thiol, identified by the chemical identifier CAS No. 1544784-84-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a thiol (-SH) group attached to a butane backbone with specific alkyl substitutions, exhibits intriguing chemical reactivity and biological potential, making it a valuable scaffold for drug discovery and biochemical research.
The molecular structure of 4-methyl(propan-2-yl)aminobutane-1-thiol consists of a four-carbon chain with a methyl group at the fourth position and an isopropyl group at the second position, both attached to an amine group. The presence of the thiol moiety at the terminal carbon enhances its ability to participate in various biochemical interactions, including disulfide bond formation, which is crucial for protein stabilization and enzyme activity modulation. This structural feature has positioned the compound as a promising candidate for investigating redox-based signaling pathways in cellular biology.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 4-methyl(propan-2-yl)aminobutane-1-thiol as a ligand in designing small-molecule modulators of protein function. Studies have demonstrated its ability to interact with specific cysteine residues in target proteins, leading to altered enzymatic activity or receptor binding affinity. Such interactions are particularly relevant in the development of novel therapeutic agents targeting diseases associated with aberrant protein function, such as neurodegenerative disorders and inflammatory conditions.
One of the most compelling aspects of 4-methyl(propan-2-yl)aminobutane-1-thiol is its role in redox biology. The thiol group serves as a critical site for reversible oxidation-reduction reactions, which are essential for maintaining cellular homeostasis. Research has shown that this compound can modulate the activity of redox-sensitive enzymes like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), thereby influencing signaling cascades involved in cell proliferation, differentiation, and survival. These findings underscore its potential as an investigational tool in understanding complex biological processes.
In the realm of drug development, 4-methyl(propan-2-yl)aminobutane-1-thiol has been explored as a precursor for synthesizing more complex pharmacophores. Its structural framework allows for facile derivatization, enabling chemists to introduce additional functional groups that enhance drug-like properties such as solubility, bioavailability, and target specificity. For instance, modifications at the thiol group can yield disulfide-linked dimeric compounds or thioether derivatives with improved metabolic stability. Such structural diversification is key to optimizing lead compounds for clinical translation.
The compound's relevance extends beyond academic research into industrial applications. Its unique chemical profile makes it suitable for use in material science, particularly in the development of conductive polymers and corrosion inhibitors. The thiol group's ability to form stable bonds with metal surfaces has been exploited in protective coatings that enhance durability and resistance to environmental degradation. This dual utility highlights the versatility of 4-methyl(propan-2-yl)aminobutane-1-thiol across multiple scientific disciplines.
Emerging evidence also suggests that 4-methyl(propan-2-yl)aminobutane-1-thiol may have applications in environmental chemistry. Its reactivity with sulfur-containing compounds makes it a potential candidate for treating industrial wastewater containing toxic heavy metals. By forming insoluble metal sulfides, this compound could facilitate the removal of hazardous ions from water systems, contributing to sustainable environmental solutions.
Future research directions for 4-methyl(propan-2-yl)aminobutane-1-thiol include exploring its role in therapeutic interventions targeting cancer and neurodegenerative diseases. Preliminary studies indicate that it may inhibit key pathways involved in tumor growth and progression by modulating redox-sensitive signaling molecules. Similarly, its potential to cross-react with reactive oxygen species (ROS) could make it useful in developing treatments for neurodegenerative disorders where oxidative stress plays a significant pathological role.
The synthesis of 4-methyl(propan-2-yl)aminobutane-1-thiol presents an interesting challenge from a synthetic chemistry perspective. While no highly optimized protocols are currently available, recent advances in catalytic methods have made it feasible to produce this compound with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions offer new avenues for constructing complex derivatives efficiently. These advancements will likely accelerate both academic investigations and industrial applications involving this versatile molecule.
In conclusion,4-methyl(propan-2-y]aminobutane)-1-thiol (CAS No. 1544784_84_0) represents a fascinating compound with broad utility across chemical biology pharmaceuticals material science environmental chemistry It continues attract scientific interest due its unique structural features functional versatility As research progresses this molecule is poised play increasingly important role advancing our understanding addressing complex biological medical technological challenges
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